An In-depth Technical Guide to 4,5-dimethylthiophene-2-sulfonamide: Synthesis, Properties, and Potential as a Carbonic Anhydrase Inhibitor
An In-depth Technical Guide to 4,5-dimethylthiophene-2-sulfonamide: Synthesis, Properties, and Potential as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dimethylthiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential as a carbonic anhydrase inhibitor. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogs and established chemical principles to detail its chemical structure, physicochemical properties, a plausible synthetic route, and its expected biological activity. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a strong foundation for the synthesis and evaluation of this promising compound.
Introduction: The Thiophene-2-Sulfonamide Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for drug design. When functionalized with a sulfonamide group at the 2-position, the resulting thiophene-2-sulfonamide moiety becomes a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[1]
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Inhibition of specific CA isoforms has therapeutic applications in a range of conditions, including glaucoma, epilepsy, edema, and cancer.[1] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[1]
This guide focuses on a specific, yet underexplored, member of this class: 4,5-dimethylthiophene-2-sulfonamide. The introduction of methyl groups at the 4 and 5 positions of the thiophene ring is expected to influence the compound's lipophilicity, metabolic stability, and binding affinity to the target enzyme, potentially offering a unique pharmacological profile.
Chemical Structure and Physicochemical Properties
The chemical identity of 4,5-dimethylthiophene-2-sulfonamide is defined by its core heterocyclic structure and functional groups.
Chemical Structure
The molecular structure of 4,5-dimethylthiophene-2-sulfonamide consists of a thiophene ring with methyl groups attached to carbons 4 and 5, and a sulfonamide group at the 2-position.
Molecular Formula: C₆H₉NO₂S₂
Molecular Weight: 191.27 g/mol
IUPAC Name: 4,5-dimethylthiophene-2-sulfonamide
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of 4,5-dimethylthiophene-2-sulfonamide.
Physicochemical Properties (Predicted)
Due to the lack of experimental data for 4,5-dimethylthiophene-2-sulfonamide, the following physicochemical properties are predicted based on its structure and data from analogous compounds. These values are crucial for understanding its potential for formulation, absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Predicted Value | Significance in Drug Development |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good oral bioavailability and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~68 Ų | Suggests good cell membrane permeability and potential for oral absorption. |
| pKa (Sulfonamide NH) | ~9.0 - 10.0 | The acidic proton of the sulfonamide is crucial for binding to the zinc ion in the carbonic anhydrase active site. |
| Solubility | Low in water, soluble in organic solvents | Important for formulation development; may require enabling technologies for aqueous delivery. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | These properties influence solubility and interactions with biological targets. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests a more rigid conformation, which can be favorable for binding affinity. |
Synthesis of 4,5-dimethylthiophene-2-sulfonamide: A Proposed Experimental Protocol
Caption: Proposed three-step synthesis of 4,5-dimethylthiophene-2-sulfonamide.
Step 1: Synthesis of 2,5-Dimethylthiophene from 2,5-Hexanedione
This step utilizes the Paal-Knorr thiophene synthesis, a classic and reliable method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[3]
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 2,5-hexanedione (1 equivalent). Add a suitable solvent such as toluene or xylene.
-
Sulfur Source: Carefully add phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.4-0.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2,5-dimethylthiophene as a colorless liquid.[4]
Step 2: Chlorosulfonation of 2,5-Dimethylthiophene
This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the thiophene ring. The directing effects of the methyl groups favor substitution at the 2-position.
Protocol:
-
Reaction Setup: In a fume hood, equip a three-necked flask with a dropping funnel, a thermometer, and a magnetic stirrer. The reaction must be conducted under anhydrous conditions.
-
Reagents: Cool chlorosulfonic acid (ClSO₃H) (3-4 equivalents) in the flask to 0 °C using an ice-salt bath.
-
Addition of Thiophene: Add 2,5-dimethylthiophene (1 equivalent) dropwise from the dropping funnel to the cooled and stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: The product, 4,5-dimethylthiophene-2-sulfonyl chloride, will precipitate as a solid or can be extracted with a solvent like dichloromethane.
-
Purification: The crude product should be used immediately in the next step due to its moisture sensitivity. If necessary, it can be quickly filtered, washed with cold water, and dried under vacuum.
Step 3: Amination of 4,5-Dimethylthiophene-2-sulfonyl chloride
The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride with ammonia to form the sulfonamide.[5]
Protocol:
-
Reaction Setup: In a fume hood, dissolve the crude 4,5-dimethylthiophene-2-sulfonyl chloride (1 equivalent) from the previous step in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia (ammonium hydroxide, NH₄OH) dropwise with vigorous stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Remove the organic solvent under reduced pressure. The product may precipitate from the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure 4,5-dimethylthiophene-2-sulfonamide.
Structural and Purity Analysis
The identity and purity of the synthesized 4,5-dimethylthiophene-2-sulfonamide should be confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Two singlets for the two methyl groups on the thiophene ring. - A singlet for the proton on the thiophene ring. - A broad singlet for the NH₂ protons of the sulfonamide group. |
| ¹³C NMR | - Signals corresponding to the four carbons of the thiophene ring. - Signals for the two methyl carbons. |
| Infrared (IR) Spectroscopy | - Characteristic N-H stretching vibrations for the sulfonamide group (~3300-3400 cm⁻¹). - Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (~1350 and ~1160 cm⁻¹). - C-S stretching of the thiophene ring. |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). - Characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |
Biological Activity: A Potent Carbonic Anhydrase Inhibitor
Thiophene-based sulfonamides are well-documented as potent inhibitors of various carbonic anhydrase isoforms.[6]
Mechanism of Action
The sulfonamide moiety is crucial for the inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This strong interaction leads to potent inhibition of the enzyme's ability to hydrate carbon dioxide.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Expected Inhibitory Profile
Based on data from structurally related thiophene-2-sulfonamides, 4,5-dimethylthiophene-2-sulfonamide is expected to be a potent inhibitor of several human carbonic anhydrase (hCA) isoforms.
| Isoform | Expected Inhibition (Ki) | Therapeutic Relevance |
| hCA I | Moderate (nanomolar to micromolar range) | Widespread cytosolic isoform; inhibition can lead to side effects. |
| hCA II | Potent (low nanomolar range) | Highly active and widespread cytosolic isoform; a primary target for glaucoma treatment.[6] |
| hCA IX | Potent (nanomolar range) | Tumor-associated, transmembrane isoform; a target for cancer therapy.[7] |
| hCA XII | Potent (nanomolar range) | Another tumor-associated, transmembrane isoform implicated in cancer progression.[7] |
The methyl groups at the 4 and 5 positions may enhance binding to hydrophobic pockets within the active site of certain CA isoforms, potentially leading to improved potency and selectivity compared to unsubstituted thiophene-2-sulfonamide.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of 4,5-dimethylthiophene-2-sulfonamide can be determined using a stopped-flow CO₂ hydration assay.[7]
Principle: This method measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The resulting change in pH is monitored spectrophotometrically using a pH indicator.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoenzyme and 4,5-dimethylthiophene-2-sulfonamide in an appropriate buffer (e.g., Tris-HCl) and solvent (e.g., DMSO), respectively.
-
Assay Mixture: In a cuvette, combine the buffer, a pH indicator (e.g., p-nitrophenol), and the hCA enzyme solution.
-
Inhibitor Addition: Add varying concentrations of the 4,5-dimethylthiophene-2-sulfonamide solution to the assay mixture and incubate.
-
Reaction Initiation: Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Potential Applications and Future Directions
Given its predicted potent carbonic anhydrase inhibitory activity, 4,5-dimethylthiophene-2-sulfonamide holds promise for several therapeutic applications:
-
Glaucoma: As a potential topical agent to reduce intraocular pressure.
-
Oncology: As a selective inhibitor of tumor-associated CA isoforms IX and XII.
-
Neurological Disorders: For conditions such as epilepsy, where CA inhibitors have shown efficacy.
Future research should focus on the successful synthesis and purification of 4,5-dimethylthiophene-2-sulfonamide, followed by comprehensive in vitro and in vivo evaluation of its pharmacological properties. Structure-activity relationship (SAR) studies, involving modifications of the methyl groups or the sulfonamide moiety, could lead to the discovery of even more potent and selective inhibitors.
Conclusion
4,5-dimethylthiophene-2-sulfonamide represents a compelling, yet underexplored, molecule within the esteemed class of thiophene-based carbonic anhydrase inhibitors. This technical guide has provided a detailed roadmap for its synthesis, a prediction of its key physicochemical properties, and a strong rationale for its expected biological activity. By leveraging the established principles of medicinal chemistry and organic synthesis, researchers are well-equipped to further investigate this compound and unlock its therapeutic potential. The insights and protocols detailed herein are intended to catalyze further research and development in this promising area.
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